3-Amino-2-chloro-4-(trifluoromethyl)benzonitrile
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Overview
Description
3-Amino-2-chloro-4-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H4ClF3N2 It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-chloro-4-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-chloro-4-(trifluoromethyl)aniline, followed by reduction to introduce the amino group. The reaction conditions often include the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-chloro-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzonitriles, amines, and nitro compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-2-chloro-4-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of drugs, particularly those targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-chloro-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)aniline: Similar in structure but lacks the nitrile group.
4-Amino-3-(trifluoromethyl)benzonitrile: Similar but with different positioning of the amino and chloro groups.
3-(Trifluoromethyl)benzonitrile: Lacks the amino and chloro groups.
Uniqueness
3-Amino-2-chloro-4-(trifluoromethyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it particularly useful in medicinal chemistry and industrial applications.
Properties
CAS No. |
1003712-21-7 |
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Molecular Formula |
C8H4ClF3N2 |
Molecular Weight |
220.58 g/mol |
IUPAC Name |
3-amino-2-chloro-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-4(3-13)1-2-5(7(6)14)8(10,11)12/h1-2H,14H2 |
InChI Key |
SZKKVAJTDDYKRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)N)C(F)(F)F |
Origin of Product |
United States |
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